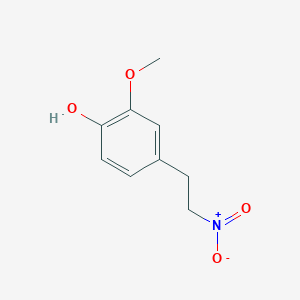

2-Methoxy-4-(2-nitroethyl)phenol

Overview

Description

2-Methoxy-4-(2-nitroethyl)phenol (CAS: 528594-30-1) is a phenolic derivative characterized by a methoxy group at the 2-position, a nitroethyl (-CH₂CH₂NO₂) substituent at the 4-position, and a hydroxyl group on the aromatic ring. Its molecular formula is C₉H₁₁NO₄, with a molecular weight of 197.19 g/mol . The compound is a research-grade chemical, typically stored at room temperature in sealed containers to prevent moisture degradation. Synthetically, it is purified via column chromatography (hexane/EtOAc 65:35), yielding a yellow oil with confirmed NMR spectral

Preparation Methods

Bromination and Methoxide Exchange Followed by Reduction

A patented method for related compounds involves:

- Bromination of 4-hydroxyacetophenone to produce alpha-bromo-4-hydroxyacetophenone.

- Methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone.

- Single-step catalytic hydrogenation to reduce the ketone and bromide functionalities, producing 4-(2'-methoxyethyl)phenol.

Though this method is described for 4-(2'-methoxyethyl)phenol, it provides a conceptual framework for preparing related methoxy-substituted phenols with alkyl side chains.

-

- Products are typically purified by flash chromatography or recrystallization.

- NMR (¹H and ¹³C) and IR spectroscopy confirm the presence of methoxy, phenolic OH, and nitroethyl groups.

- Molecular weight approximately 223.23 g/mol.

- Spectral data show characteristic signals for aromatic protons, methoxy group, and nitroethyl side chain.

-

- Temperature control is critical to avoid side reactions such as over-alkylation or decomposition.

- Solvent choice affects reaction rate and selectivity.

- Use of phase transfer catalysts can enhance alkylation efficiency.

The preparation of 2-Methoxy-4-(2-nitroethyl)phenol primarily involves:

- Alkylation of 2-methoxyphenol with nitroalkyl halides under basic conditions.

- Alternative routes via nitrostyrene intermediates followed by reduction.

- Related synthetic strategies involving bromination, methoxide exchange, and catalytic hydrogenation for structurally similar compounds.

These methods are supported by detailed reaction conditions, purification techniques, and analytical characterization to ensure high purity and yield. The choice of method depends on available starting materials, desired scale, and specific application requirements.

Chemical Reactions Analysis

2-Methoxy-4-(2-nitroethyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-4-(2-nitroethyl)phenol is utilized in various scientific research fields:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential therapeutic applications, particularly in drug development.

Industry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-nitroethyl)phenol involves its interaction with molecular targets through its functional groups. The phenolic hydroxyl group can form hydrogen bonds and participate in redox reactions, while the nitroethyl group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons with Analogues

Substituent Effects on Reactivity and Bioactivity

The nitroethyl group distinguishes 2-methoxy-4-(2-nitroethyl)phenol from structurally related phenolic compounds:

Key Observations :

- Nitroethyl vs.

- Nitroethyl vs. Imino Groups: The nitroethyl moiety may confer distinct redox properties, whereas imino derivatives (e.g., Schiff bases) exhibit pH-dependent stability and metal-chelation capabilities, relevant to anticancer applications .

Physicochemical Properties

- Solubility and Stability: this compound requires careful storage (sealed, RT) to avoid hydrolysis of the nitro group. In contrast, eugenol’s volatility (VP = 6 hPa) limits its stability under ambient conditions .

- Spectral Data: The nitroethyl group’s influence is evident in NMR shifts (e.g., δ = 3.23 ppm for -CH₂NO₂ protons) compared to eugenol’s allyl protons (δ = 5.64 ppm for -OH) .

Biological Activity

2-Methoxy-4-(2-nitroethyl)phenol, with the chemical formula C₉H₁₁N₀₄ and CAS number 528594-30-1, is a nitrophenol derivative that has garnered attention for its potential biological activities. This compound features a methoxy group and a nitroethyl substituent on a phenolic structure, which contribute to its unique chemical properties. Research indicates that it may possess anti-tumor and anti-inflammatory effects, making it a candidate for further investigation in medicinal chemistry.

The structural characteristics of this compound include:

- Molecular Formula : C₉H₁₁N₀₄

- Molecular Weight : 181.19 g/mol

- Functional Groups : Methoxy (-OCH₃), Nitro (-NO₂), Phenolic (-OH)

Synthesis

Several methods have been reported for synthesizing this compound. One notable method involves the condensation of vanillin and p-anisidine in a water solvent using a stirrer method, yielding the compound in good purity. The reaction conditions and yields are summarized in Table 1.

| Method | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Condensation | Vanillin, p-Anisidine | Water | 76% |

| Reduction | Nitroalkene | Methanol | 60% |

Antitumor Activity

Preliminary studies have suggested that this compound exhibits anti-tumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, one study reported a significant reduction in cell viability in breast cancer cells treated with this compound, indicating its potential as an anti-cancer agent.

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has shown promise in reducing inflammation. In animal models, the compound was found to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that it may modulate inflammatory pathways effectively.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and inflammation.

- Cell Signaling Modulation : It influences various signaling pathways, potentially leading to altered gene expression related to cell growth and survival.

- Reactive Oxygen Species (ROS) : There is evidence that it can modulate ROS levels within cells, contributing to its cytotoxic effects on cancer cells.

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating significant potency.

- Animal Model for Inflammation : In a murine model of induced inflammation, administration of the compound resulted in reduced paw edema and lower inflammatory marker levels compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Methoxy-4-(2-nitroethyl)phenol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of nitroethyl-substituted phenols typically involves nitration or nitroalkylation of a precursor. For example, allylation of O-methoxyphenol followed by nitration could yield the nitroethyl derivative. Reaction optimization includes controlling temperature (e.g., 80–100°C for nitro group stability) and using catalysts like palladium on carbon for selective reduction steps . Purity can be monitored via GC-MS or HPLC, as demonstrated in eugenol synthesis workflows .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃), phenolic (-OH), and nitroethyl (-CH₂NO₂) groups. Chemical shifts for aromatic protons typically appear at δ 6.5–7.5 ppm .

- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and phenolic O-H (~3300 cm⁻¹) confirm functional groups .

- GC-MS : Quantifies purity and detects degradation products (e.g., oxidized by-products) .

Q. How does the nitroethyl substituent influence the compound’s stability under varying storage conditions?

- Methodological Answer : Nitro groups are prone to photodegradation and hydrolysis. Stability studies recommend storage in amber vials at ≤4°C under inert gas (N₂/Ar). Accelerated aging tests (40°C/75% RH for 30 days) coupled with HPLC analysis can assess degradation kinetics .

Advanced Research Questions

Q. What computational models predict the electronic and reactive properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. The nitroethyl group’s electron-withdrawing nature lowers HOMO energy, influencing redox behavior. Solvent effects (e.g., polarizable continuum models) refine accuracy .

Q. How does the nitroethyl group modulate antimicrobial activity compared to propenyl analogs like eugenol?

- Methodological Answer : Comparative bioassays (MIC/MBC against S. aureus or E. coli) reveal structure-activity relationships. The nitroethyl group may enhance membrane disruption via radical formation (NO release) but reduce lipid solubility vs. propenyl groups. Synergy studies with β-lactam antibiotics can be conducted using checkerboard assays .

Q. What analytical challenges arise in detecting degradation products of this compound via HPLC?

- Methodological Answer : Nitro group decomposition generates polar by-products (e.g., nitrophenols), requiring reverse-phase C18 columns with gradient elution (acetonitrile/0.1% formic acid). Internal standards (e.g., 4-ethylphenol) improve quantification accuracy. Confirmation via LC-MS/MS (MRM mode) is critical for low-abundance metabolites .

Q. How can kinetic studies resolve contradictions in nitro reduction mechanisms for this compound?

- Methodological Answer : Electrochemical methods (cyclic voltammetry) or stopped-flow spectroscopy track nitro-to-amine reduction kinetics. Conflicting data (e.g., pH-dependent pathways) are resolved by comparing activation energies (Arrhenius plots) and intermediate trapping (EPR for radical detection) .

Q. What in silico models assess the pharmacokinetic profile of nitroethyl-substituted phenols?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinity to targets like STAT3 or cytochrome P450 enzymes. ADMET predictors (SwissADME) evaluate bioavailability (%F), blood-brain barrier penetration, and hepatotoxicity. MD simulations (GROMACS) validate binding stability over 100 ns trajectories .

Properties

IUPAC Name |

2-methoxy-4-(2-nitroethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXYTHWJEJQHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630259 | |

| Record name | 2-Methoxy-4-(2-nitroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528594-30-1 | |

| Record name | 2-Methoxy-4-(2-nitroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.